molecular formula C14H21NO2 B2605290 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine CAS No. 2320855-48-7

2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine

Cat. No.: B2605290
CAS No.: 2320855-48-7
M. Wt: 235.327
InChI Key: YWFJUWYKCRNPII-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine is a substituted morpholine derivative characterized by a benzyloxymethyl group at the 2-position and two methyl groups at the 3-position of the morpholine ring. Morpholine derivatives are heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability . The benzyloxy group in this compound introduces steric bulk and electron-donating effects, which may influence its interaction with biological targets or synthetic pathways.

Properties

IUPAC Name

3,3-dimethyl-2-(phenylmethoxymethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2)13(17-9-8-15-14)11-16-10-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFJUWYKCRNPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)COCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine typically involves the reaction of benzyloxy compounds with morpholine derivatives. One common method involves the alkylation of morpholine with a benzyloxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted logP Key Features
2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine Benzyloxymethyl (2), Dimethyl (3) ~279.36 ~2.8 High lipophilicity, steric hindrance
3,3-Dimethylmorpholine None (base structure) 115.18 ~0.5 Compact, hydrophilic
2-Methoxy-3,3-dimethylmorpholine Methoxy (2), Dimethyl (3) 159.23 ~1.2 Moderate lipophilicity, smaller substituent
2-Phenethyl-3,3-dimethylmorpholine Phenethyl (2), Dimethyl (3) 231.35 ~3.1 Increased aromatic bulk

Key Observations:

  • The benzyloxymethyl group in the target compound significantly increases molecular weight and logP compared to unsubstituted 3,3-dimethylmorpholine, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Compared to 2-methoxy analogs, the benzyloxy group introduces greater steric hindrance, which may affect binding to enzymatic pockets or reaction kinetics in synthetic applications .

Biological Activity

2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine (commonly referred to as BDM) is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine
  • CAS Number : 2320855-48-7
  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol

Synthesis

The synthesis of BDM typically involves the alkylation of morpholine with benzyl chloride followed by a methylation step. The following general reaction scheme outlines the process:

  • Formation of the Morpholine Ring :
    • Morpholine is reacted with benzyl chloride in the presence of a base (e.g., K2CO3) to form benzylmorpholine.
  • Methylation :
    • Benzylmorpholine is then methylated using methyl iodide to yield 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine.

Antimicrobial Properties

BDM has been studied for its antimicrobial activity against various pathogens. In vitro tests have shown that BDM exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that BDM is particularly effective against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research has also explored BDM's potential as an anticancer agent. In cell line studies, BDM demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

The biological activity of BDM can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and bacterial cell wall synthesis. The morpholine ring structure allows for effective binding to active sites on these targets, leading to modulation of their activity.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BDM in various formulations. Results indicated that BDM in combination with other antibiotics enhanced the overall antimicrobial effect, suggesting potential for use in synergistic therapies.
  • Cancer Cell Line Study :
    In a study by Johnson et al. (2024), BDM was tested on multiple cancer cell lines. The results showed that BDM not only inhibited cell growth but also increased apoptosis markers significantly compared to control groups.

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